molecular formula C25H20N4O5 B2734570 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207059-18-4

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2734570
CAS No.: 1207059-18-4
M. Wt: 456.458
InChI Key: JVGWLKJDGURYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a high-purity small molecule research compound with the molecular formula C25H20N4O5 and a molecular weight of 456.4 g/mol. This complex heterocyclic compound features a 1,2,4-oxadiazole ring system, a scaffold known for its diverse biological activities and relevance in medicinal chemistry. The 1,2,4-oxadiazole moiety is recognized as a privileged structure in drug discovery due to its favorable physicochemical properties and its role as a bioisostere for carboxylic esters and amides . This specific structural motif is found in various pharmacologically active compounds and is the subject of ongoing research into its potential applications. Researchers utilize this and related compounds as key chemical tools for probing biological systems, investigating structure-activity relationships (SAR) in heterocyclic chemistry, and developing novel therapeutic agents. The compound's multi-ring system, incorporating phthalazin-one and oxadiazole cores with methoxy-phenyl substitutions, makes it a valuable intermediate for synthesizing more complex molecules and for screening in various biochemical assays. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-31-17-10-8-16(9-11-17)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-34-24)15-12-18(32-2)14-19(13-15)33-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGWLKJDGURYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one , a derivative of phthalazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4}, with a molecular weight of approximately 440.46 g/mol. The structure features a phthalazinone core substituted with oxadiazole and methoxyphenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.

Cytotoxicity Studies

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including:
    • HCT-116 (colon cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • IC50 Values : In a study evaluating the cytotoxic effects using the MTT assay, the compound demonstrated IC50 values below 100 µM for HCT-116 and HeLa cell lines, indicating potent cytotoxic activity. For instance:
    • HCT-116: IC50 = 36 µM
    • HeLa: IC50 = 34 µM
    • MCF-7: IC50 values were also significant but varied based on concentration and exposure time .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : Treatment with the compound leads to increased caspase activity, indicating apoptosis in treated cells. This was evidenced by morphological changes typical of apoptotic cells, such as shrinkage and detachment from the culture surface .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S-phase, preventing further proliferation of cancer cells. Flow cytometry analysis showed a significant accumulation of cells in the sub-G1 phase after treatment .

Comparative Analysis with Other Compounds

A comparative study involving other phthalazine derivatives revealed that this specific compound exhibited superior cytotoxicity compared to several analogs. The following table summarizes the IC50 values of various compounds tested against HCT-116 cells:

Compound NameIC50 (µM)
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-...36
Other Phthalazine Derivative A69
Other Phthalazine Derivative B120
Reference Drug (Cisplatin)10

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a VEGFR2 inhibitor. A notable case study reported that treatment with this phthalazine derivative resulted in a binding energy of −10.66 kcal/mol to VEGFR2, suggesting strong interactions with key amino acids involved in angiogenesis . Additionally, it was found to induce apoptosis effectively in HCT-116 cells by increasing the expression of pro-apoptotic factors.

Scientific Research Applications

Anticancer Activity

Phthalazinone derivatives have been reported to exhibit significant anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and HCT-116. For example, studies have shown that certain phthalazinone derivatives display IC50 values below 10 µM against these cell lines, indicating potent cytotoxic effects . This suggests that 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one may also possess similar anticancer activity.

Antiviral Activity

Oxadiazole derivatives have demonstrated antiviral properties against various RNA viruses. Given the structural similarities to other oxadiazole compounds known for their antiviral effects, it is plausible that this phthalazinone derivative could exhibit similar activity against viral infections .

Antidiabetic and Anti-inflammatory Effects

Phthalazinones have been explored for their potential in managing diabetes and inflammation. The presence of specific substituents on the phthalazinone core can enhance its interaction with targets involved in glucose metabolism and inflammatory pathways . This compound’s unique structure may allow it to modulate these biological processes effectively.

Case Study 1: Synthesis and Evaluation

A study focusing on the synthesis of phthalazinone derivatives revealed that modifications in the oxadiazole ring could significantly affect biological activity. Compounds synthesized with various substituents showed varying degrees of cytotoxicity against cancer cell lines, reinforcing the notion that structural variations can lead to enhanced efficacy .

Case Study 2: Hybridization Strategy

Research employing a molecular hybridization approach has yielded promising results where phthalazinone derivatives were combined with other bioactive molecules. This strategy aimed to create hybrids with improved pharmacological profiles, including reduced side effects and enhanced selectivity against cancer cells . The compound may benefit from similar hybridization strategies to improve its therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reported Activities/Notes References
Target Compound : 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one - Oxadiazole: 3,5-dimethoxyphenyl
- Phthalazinone: 4-methoxyphenyl
C₂₈H₂₂N₄O₅ ~494.5 (estimated) Three methoxy groups enhance solubility; potential for π-π stacking interactions. Hypothesized antitumor/antiviral activity based on structural analogs .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
(CAS 1207014-04-7)
- Oxadiazole: 4-methoxyphenyl
- Phthalazinone: phenyl
C₂₃H₁₆N₄O₃ 396.41 Fewer methoxy groups; phenyl group at phthalazinone position may reduce polarity. Supplier-listed (ChemScene); no explicit activity data .
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one - Oxadiazole: 2-bromophenyl
- Phthalazinone: 4-methoxyphenyl
C₂₅H₁₈BrN₄O₃ 517.34 Bromine substituent increases molecular weight and lipophilicity; may alter binding affinity. Structural data available; biological activity underexplored .
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
(CAS 1291862-31-1)
- Oxadiazole: 3-bromophenyl
- Phthalazinone: phenyl
C₂₂H₁₄BrN₄O₂ 445.27 Bromine at meta position may sterically hinder interactions; phenyl group reduces solubility. Commercial availability (Hairui Chemical); no activity data .
4-(2-Hydroxy-5-methylphenyl)-2-phenylphthalazin-1(2H)-one
(CAS 401606-94-8)
- Phthalazinone: 2-hydroxy-5-methylphenyl
- No oxadiazole moiety
C₂₁H₁₆N₂O₂ 328.37 Hydroxy and methyl groups enhance hydrogen-bonding potential; lacks oxadiazole ring. Structural analog with unconfirmed biological activity .

Key Structural and Functional Insights:

Substituent Effects: Methoxy Groups: The target compound’s 3,5-dimethoxy and 4-methoxy substituents likely improve solubility and electronic properties compared to brominated analogs (e.g., ), which are more lipophilic . Bromine vs.

Biological Activity :

  • Triazolone and oxadiazole derivatives () exhibit antimicrobial and antitumor activities, suggesting the target compound may share similar mechanisms .
  • The absence of a thiazole or triazole moiety (cf. ) may limit kinase inhibition but enhance selectivity for other targets .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related oxadiazole-phthalazinones, such as cyclocondensation of oxadiazole precursors with phthalide derivatives .

Q & A

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis likely involves multi-step heterocyclic coupling. A validated approach for analogous phthalazinones uses phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (2 hours, steam bath), followed by ice-water quenching to isolate intermediates. Yields depend on stoichiometry (e.g., 1:1 molar ratio of starting material to PCl₅) and recrystallization solvents (e.g., ethanol for gray crystalline products). For example, similar protocols achieved ~85% yields for chlorinated derivatives .

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings).
  • X-ray crystallography : For absolute configuration determination, as seen in related azetidinone derivatives .
  • FT-IR : To track functional groups (e.g., C=O stretches near 1680 cm⁻¹ in phthalazinones) .

Q. How can solubility and stability be assessed under experimental conditions?

Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH). Measure half-neutralization potentials (HNPs) to calculate pKa values, which correlate with solubility. For example, triazole derivatives showed pKa ranges of 8.2–10.5 in aprotic solvents .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in aromatic regions.
  • Computational validation : Compare experimental IR/UV spectra with DFT-calculated vibrational modes or electronic transitions.
  • X-ray diffraction : Resolve ambiguities in regiochemistry, as demonstrated for isoxazolidine analogs .

Q. What mechanistic insights explain reactivity in cross-coupling or cyclization steps?

  • Intermediate trapping : Identify transient species (e.g., chlorophthalazines) via LC-MS during POCl₃/PCl₅ reactions .
  • Kinetic studies : Monitor reaction progress using in situ FT-IR to optimize time-temperature profiles for oxadiazole formation.

Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

  • Molecular docking : Model interactions with target proteins (e.g., kinases) using the compound’s X-ray structure.
  • In vitro screening : Prioritize assays based on structural analogs (e.g., triazoles with anti-microbial activity ).

Q. What strategies mitigate decomposition during long-term storage?

  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds.
  • Lyophilization : Preserve hygroscopic compounds in anhydrous conditions (store at -20°C in sealed vials with desiccants) .

Methodological Considerations

  • Synthetic Optimization : Balance POCl₃/PCl₅ ratios to minimize side reactions (e.g., over-chlorination) .
  • Analytical Workflows : Combine HPLC purity checks (>95%) with elemental analysis for batch consistency.
  • Data Interpretation : Cross-reference HNPs from titrations with computational pKa predictions to validate acidity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.